molecular formula C18H14F3N3O2S B11062303 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole CAS No. 728026-68-4

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11062303
CAS No.: 728026-68-4
M. Wt: 393.4 g/mol
InChI Key: JWTUWFSGQAFWRY-UHFFFAOYSA-N
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Description

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole is a synthetic benzimidazole derivative intended for research applications. Benzimidazoles are recognized in medicinal chemistry as privileged scaffolds due to their structural resemblance to purine nucleotides, allowing them to interact effectively with biopolymers in living systems . This specific compound features a trifluoromethyl group at the 5-position, a modification often explored to enhance metabolic stability and modulate the molecule's lipophilicity and electron-withdrawing characteristics. The 1-cyclopropyl moiety may influence the compound's pharmacokinetic profile and receptor binding affinity, while the 2-[(4-nitrobenzyl)sulfanyl] side chain presents a potential site for redox-activated prodrug strategies or further functionalization. This compound is of significant interest for investigating new therapeutic agents, particularly against multidrug-resistant bacterial pathogens and parasitic protozoa. Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial , anticancer , antiprotozoal , and anti-inflammatory actions . Researchers may explore its potential mechanism of action, which could involve the inhibition of microtubule polymerization or interference with DNA synthesis, mechanisms established for other members of this chemical class . The nitroaromatic component of the structure suggests potential for enzymatic activation under specific biochemical conditions, a property exploitable in the design of targeted therapies. This chemical entity serves as a versatile intermediate for the synthesis of more complex molecular hybrids and for structure-activity relationship (SAR) studies aimed at developing novel inhibitors for various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

728026-68-4

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

1-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-3-8-16-15(9-12)22-17(23(16)13-6-7-13)27-10-11-1-4-14(5-2-11)24(25)26/h1-5,8-9,13H,6-7,10H2

InChI Key

JWTUWFSGQAFWRY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides.

    Attachment of the Nitrobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzimidazole derivative with 4-nitrobenzyl chloride in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzimidazole derivatives are often evaluated for their antimicrobial efficacy. Preliminary studies suggest that 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole may exhibit significant antimicrobial activity against various pathogens. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study Example : A study evaluating the antimicrobial activity of synthesized benzimidazole derivatives found that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 1.27 µM against bacterial strains, indicating strong antibacterial properties .

Anticancer Potential

Benzimidazole derivatives are also recognized for their anticancer properties. The specific compound may inhibit cancer cell proliferation, particularly against human colorectal carcinoma cell lines (e.g., HCT116). In vitro studies have demonstrated that similar compounds achieve IC50 values lower than standard chemotherapeutics, suggesting they could serve as effective anticancer agents .

Research Findings : Compounds structurally related to this compound have shown promising results in inhibiting cancer cell growth, with some exhibiting IC50 values significantly lower than those of established treatments like 5-fluorouracil (5-FU) .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrobenzyl sulfanyl group may participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares a benzimidazole core with several analogs, but substituent variations lead to divergent properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Positions) Molecular Formula* Key Properties/Applications References
Target Compound 1-Cyclopropyl, 2-[(4-nitrobenzyl)sulfanyl], 5-CF₃ Not explicitly provided Hypothesized: Enhanced stability, bioactivity
Thiabendazole 2-(4-thiazolyl) C₁₀H₇N₃S Antifungal/antiparasitic agent
7-Nitro-2-(tetrafluoroethyl)-5-CF₃-1H-benzimidazole (73618-59-4) 7-NO₂, 2-(1,1,2,2-tetrafluoroethyl), 5-CF₃ C₁₀H₄F₇N₃O₂ Fluorinated substituents increase lipophilicity
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., Compounds 5a–o) 5-SO₂H, variable substituents Variable (e.g., C₁₄H₁₂N₂O₃S) Antitumor activity (IC₅₀ values: 2–10 µM)

*Molecular formulas for the target and similar compounds are inferred from synthetic routes or provided data.

Key Observations:

Substituent Positioning :

  • The target’s para-nitrobenzylsulfanyl group at position 2 differs from Thiabendazole’s thiazolyl substituent . Sulfur-containing groups often enhance bioavailability but may alter redox behavior.
  • The 7-nitro substituent in compound 73618-59-4 contrasts with the target’s nitro group on the benzyl side chain, suggesting differences in electronic effects.

Fluorination Impact :

  • Both the target and compound 73618-59-4 feature trifluoromethyl groups, which improve metabolic stability and membrane permeability. However, the tetrafluoroethyl group in 73618-59-4 may further increase lipophilicity .

Biological Activity :

  • Compounds 5a–o from exhibit antitumor activity, with IC₅₀ values in the low micromolar range . The target’s cyclopropyl group could similarly enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , involving sequential substitutions (e.g., sulfanyl group introduction) and cyclization . Thiabendazole, in contrast, is synthesized via simpler benzimidazole-thiazole coupling .

Biological Activity

1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole, also known as ChemDiv compound 8017-3941, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzimidazole core with several notable substituents:

  • Molecular Formula : C18_{18}H14_{14}F3_{3}N3_{3}O2_{2}S
  • IUPAC Name : 1-cyclopropyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1H-benzimidazole
  • SMILES Notation : [O-]N+=O

Antiparasitic Activity

Research has highlighted the efficacy of benzimidazole derivatives against various protozoan parasites. A related study synthesized several 2-(trifluoromethyl)-1H-benzimidazole derivatives and evaluated their activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The compounds exhibited nanomolar activity against these parasites, indicating that similar derivatives, including this compound, may also possess significant antiparasitic properties .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer treatment. Research on cyclopropyl amide derivatives has shown that they can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism. Inhibition of NAMPT has been linked to the suppression of tumor growth in various cancer models, including leukemia and solid tumors . The benzimidazole scaffold is well-known for its anticancer properties, making this compound a candidate for further investigation in oncology.

Table of Biological Activities

Activity TypeModel OrganismConcentration RangeObserved EffectsReference
AntiparasiticGiardia intestinalisNanomolarSignificant inhibition of growth
AnticancerVarious cancer cell linesVariesInduction of apoptosis; NAMPT inhibition
AntimicrobialBacterial strainsVariesBroad-spectrum antimicrobial activity

Research Insights

Research indicates that the presence of electron-withdrawing groups (like nitro groups) enhances biological activity. For instance, the 4-nitrobenzyl group in this compound may contribute to its antiparasitic and anticancer activities by increasing lipophilicity and facilitating cellular uptake .

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole, and how are intermediates characterized?

Synthesis typically involves multi-step reactions, starting with condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes to form the benzimidazole core . Substituents like the cyclopropyl group and 4-nitrobenzylsulfanyl moiety are introduced via nucleophilic substitution or coupling reactions. For example, the 4-nitrobenzylsulfanyl group may be added using thiol-disulfide exchange reactions under basic conditions . Intermediates are monitored via thin-layer chromatography (TLC) and purified via column chromatography. Final products are characterized using NMR (¹H, ¹³C), IR, and mass spectrometry . Microwave-assisted synthesis can enhance reaction efficiency and yield .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment (>95% purity threshold) . X-ray crystallography provides definitive structural confirmation by resolving bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) . FT-IR and Raman spectroscopy identify functional groups (e.g., C-F stretching at ~1,150 cm⁻¹ for trifluoromethyl, S-S vibrations at ~500 cm⁻¹) . Quantitative structure-retention relationship (QSRR) models correlate retention times with molecular descriptors (e.g., polar surface area, LogP) to validate chromatographic behavior .

Q. How is the compound initially screened for biological activity, and what are common benchmarks?

In vitro assays evaluate antimicrobial activity (MIC against Staphylococcus aureus or E. coli), anti-inflammatory effects (COX-2 inhibition), or cytotoxicity (IC₅₀ in cancer cell lines) . Activity is compared to reference drugs (e.g., albendazole for antiparasitic activity). Preliminary structure-activity relationship (SAR) data may highlight the importance of the 4-nitrobenzylsulfanyl group for target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and physicochemical properties?

The trifluoromethyl group enhances lipophilicity (LogP ~3.5) and metabolic stability, while the 4-nitrobenzylsulfanyl moiety contributes to π-π interactions with enzyme active sites . Replacing the cyclopropyl group with bulkier substituents (e.g., phenyl) may reduce solubility but improve target affinity. QSAR models using MLR or PCA identify key descriptors (e.g., molar refractivity, H-bond donor count) that correlate with activity .

Q. What computational strategies are employed to predict binding modes and optimize activity?

Molecular docking (e.g., Schrödinger Glide XP) simulates interactions with targets like tubulin or bacterial topoisomerases . PASS software predicts activity spectra (e.g., ~70% probability for antimicrobial activity) . DFT calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps for redox stability) .

Q. How can conflicting biological data (e.g., variable IC₅₀ values across studies) be resolved?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or cell line heterogeneity . Meta-analysis using hierarchical cluster analysis (HCA) groups compounds by bioactivity profiles, while dose-response curves clarify potency thresholds . Orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

Q. What role do physicochemical properties (e.g., LogP, solubility) play in pharmacokinetic optimization?

The compound’s LogP (~3.5) suggests moderate lipophilicity, favoring blood-brain barrier penetration but risking aqueous solubility limitations . Cyclopropane substitution reduces steric hindrance, improving membrane permeability. Salt formation (e.g., HCl salts) or prodrug strategies (e.g., esterification) enhance bioavailability .

Q. How are catalytic systems (e.g., Pd-based) applied in derivatization or functionalization?

Microwave-assisted Pd(OAc)₂/benzimidazole catalytic systems enable efficient Heck-Mizoroki cross-coupling for introducing aryl/vinyl groups . Reaction conditions (e.g., solvent: DMF, temperature: 120°C) are optimized via DoE (design of experiments) to maximize yield (>80%) .

Q. What advanced synthetic techniques improve scalability and reproducibility?

Continuous flow chemistry reduces reaction times (from hours to minutes) and minimizes by-products . Green chemistry approaches (e.g., solvent-free mechanochemical synthesis) enhance sustainability . Process analytical technology (PAT) monitors real-time reaction progress via inline FT-IR .

Q. What mechanistic insights explain the compound’s bioactivity at the molecular level?

X-ray crystallography reveals that the benzimidazole core participates in hydrogen bonding with active-site residues (e.g., Tyr-327 in COX-2), while the nitro group stabilizes charge-transfer complexes . MD simulations show that the trifluoromethyl group induces conformational changes in target proteins, enhancing binding affinity .

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